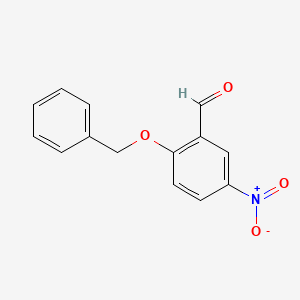

2-(Benzyloxy)-5-nitrobenzaldehyde

Vue d'ensemble

Description

2-(Benzyloxy)-5-nitrobenzaldehyde is an organic compound with the molecular formula C14H11NO4 It is characterized by a benzaldehyde core substituted with a benzyloxy group at the second position and a nitro group at the fifth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-nitrobenzaldehyde typically involves the nitration of 2-(benzyloxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-(benzyloxy)-5-nitrobenzoic acid.

Reduction: Formation of 2-(benzyloxy)-5-aminobenzaldehyde.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(Benzyloxy)-5-nitrobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of various functionalized compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of 2-(Benzyloxy)-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzyloxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical processes, making the compound useful in different research and industrial applications.

Comparaison Avec Des Composés Similaires

- 2-(Benzyloxy)benzaldehyde

- 2-(Benzyloxy)-5-aminobenzaldehyde

- 2-(Benzyloxy)-4-nitrobenzaldehyde

Comparison: 2-(Benzyloxy)-5-nitrobenzaldehyde is unique due to the specific positioning

Activité Biologique

Overview

2-(Benzyloxy)-5-nitrobenzaldehyde is a chemical compound with the molecular formula CHNO and a molar mass of 251.24 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Research into its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure

The structure of this compound features a nitro group and a benzyloxy group attached to a benzaldehyde backbone. This unique configuration is thought to contribute to its biological activities.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, it showed notable activity against Staphylococcus aureus and Escherichia coli , which are common pathogens responsible for infections.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic signaling pathways, leading to increased cell death in malignant cells .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition |

| Escherichia coli | Growth inhibition | |

| Anticancer | Breast cancer cells | Induction of apoptosis |

| Colon cancer cells | Induction of apoptosis | |

| Anti-inflammatory | Various inflammatory models | Reduction in inflammatory markers |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The nitro group may interact with enzymes involved in cellular processes, inhibiting their function.

- Induction of Oxidative Stress : The compound may promote the generation of reactive oxygen species (ROS), leading to cellular damage in cancerous cells.

- Modulation of Signaling Pathways : It can affect pathways related to cell survival and apoptosis, particularly through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced the viability of both gram-positive and gram-negative bacteria in vitro, suggesting its potential as a lead compound for developing new antibiotics.

- Anticancer Research : In a controlled experiment involving human breast cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent increase in apoptosis markers, such as caspase activation and PARP cleavage .

Propriétés

IUPAC Name |

5-nitro-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMKSIYWHANRKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.